molecular formula C23H21N3O2S2 B2444459 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1261003-16-0

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2444459
CAS No.: 1261003-16-0
M. Wt: 435.56
InChI Key: WBQLKDAFPBEDRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has various substituents attached to this core, including a sulfanyl group and an acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Potential Research Applications

Drug Development and Pharmacokinetics

Compounds with complex structures such as 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide may be of interest in the development of new pharmaceuticals. Research in this area often focuses on understanding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of new chemical entities. Studies like those examining the pharmacokinetics of intravenous paracetamol in elderly patients (Liukas et al., 2011) provide insights into how age, sex, and genetic factors can influence drug metabolism and efficacy.

Toxicology and Safety Profiling

Before clinical application, it's crucial to assess the toxicological profile of new compounds to ensure safety. This involves studying potential toxic effects on various biological systems and identifying safe dosage ranges. The toxic effects of different substances, such as the investigation into sulfadiazine's therapeutic evaluation and toxic effects (Finland, Strauss, & Peterson, 1941), highlight the importance of comprehensive safety evaluations in drug development.

Mechanistic Studies

Understanding the mechanism of action is fundamental in the development and application of new drugs. This involves elucidating how a compound interacts with biological targets (e.g., proteins, enzymes) to produce therapeutic effects. Research into specific enzyme inhibitors, such as the study on long-term treatment with sulfhydryl angiotensin-converting enzyme inhibition (Napoli et al., 2008), showcases the detailed exploration of drug-target interactions and their implications for therapy.

Environmental and Occupational Health

Complex chemical compounds also find applications in studies aimed at understanding environmental and occupational exposures to harmful substances. For instance, research into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation (Ushiyama et al., 1991) illustrates how everyday exposure to certain chemicals can be monitored and assessed for health risks.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thieno[3,2-d]pyrimidines have been studied for a variety of biological activities, including anticancer, antibacterial, and antiviral activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thieno[3,2-d]pyrimidines are an active area of research due to their potential applications in drug development . Future research could explore the biological activity of this specific compound and develop more efficient methods for its synthesis .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQLKDAFPBEDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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